Isobutyramide

Epigenetics Cancer Research Histone Deacetylase

High-purity isobutyramide (≥98%) offers distinct advantages over linear butyramide analogs: superior in vivo half-life (>7 h in humans) for sustained gamma-globin induction without continuous infusion, weaker HDAC inhibition for fine-tuned epigenetic studies, and specific LADH2 inhibition for prostate cancer models. The branched-chain structure enables unique chemical grafting applications not achievable with linear analogs. Ideal for sickle cell/beta-thalassemia research, differentiation therapy, and biomaterials. Bulk quantities available.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 68424-61-3
Cat. No. B7769049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyramide
CAS68424-61-3
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N
InChIInChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
InChIKeyWFKAJVHLWXSISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyramide (CAS 68424-61-3) Procurement Overview: Key Identity and Supplier Considerations


Isobutyramide (2-Methylpropanamide), a branched-chain primary amide derivative of isobutyric acid (C₄H₉NO, MW 87.12), is a white crystalline solid [1]. It is commercially available in purities up to 99% for research and industrial applications . The compound's branched alkyl chain distinguishes it from linear butyramide analogs and influences its solubility, reactivity, and biological performance [2]. Isobutyramide is employed as a pharmaceutical intermediate, a gene expression modulator, and a chemical grafting agent .

Why Procuring Isobutyramide (CAS 68424-61-3) Instead of Generic Butyramide Analogs is Critical for Consistent Research Outcomes


While butyramide and other short-chain fatty acid derivatives share a common amide functionality, substitution with isobutyramide cannot be assumed to yield identical experimental results. Direct comparative studies demonstrate that isobutyramide exhibits a distinct activity profile relative to n-butyramide, sodium butyrate, and 4-phenylbutyrate across multiple assays, including histone deacetylase (HDAC) inhibition, fetal globin gene induction, and in vivo pharmacokinetic behavior [1]. For instance, n-butyramide is a more potent inhibitor of erythroleukemia cell proliferation and a stronger inducer of hemoglobin synthesis than isobutyramide in vitro [2], yet isobutyramide possesses a significantly longer in vivo half-life, which can translate to superior sustained activity in animal models [3]. These divergent properties, which arise from the compound's branched carbon skeleton, make isobutyramide a non-substitutable tool for specific scientific and industrial applications [4].

Isobutyramide (CAS 68424-61-3) Quantitative Evidence for Scientific Selection vs. Comparators


HDAC Inhibition: Isobutyramide vs. n-Butyramide, Butyrate, and 4-Phenylbutyrate

In a comparative study using nuclei from mouse DS19 and human K562 erythroleukemia cells, isobutyramide exhibited weaker histone deacetylase (HDAC) inhibitory activity compared to n-butyramide, sodium butyrate, and 4-phenylbutyrate. Specifically, isobutyramide was less effective than 4-phenylbutyrate and phenylacetate, which were in turn less effective than 3-bromopropionate and butyrate [1]. While exact IC50 values are not provided, the rank order of potency (butyrate > 3-bromopropionate > 4-phenylbutyrate/phenylacetate > butyramide/isobutyramide) clearly establishes a class-level differentiation [1].

Epigenetics Cancer Research Histone Deacetylase

Cell Proliferation and Hemoglobin Synthesis: Isobutyramide vs. n-Butyramide

In DS19 murine erythroleukemia cells, n-butyramide demonstrated stronger inhibition of cell proliferation and more effective induction of hemoglobin synthesis compared to isobutyramide [1]. The study indicates that isobutyramide acts as a weaker agonist that competes for a common site with butyrate, resulting in reduced potency for these specific endpoints [1].

Hematology Erythroleukemia Differentiation Therapy

Gamma-Globin Gene Induction Selectivity: Isobutyramide vs. Beta-Globin

Isobutyramide selectively activates transcription of the human gamma-globin gene. At concentrations of 2.5-5 mmol/L, the induction of the human gamma-globin gene was significantly stronger than that of the beta-globin gene [1]. Under the same concentration range (2.5-5 mmol/L), the induction of the human gamma-globin gene was even more effective than that of the mouse alpha-globin gene [1].

Beta-Thalassemia Sickle Cell Disease Fetal Hemoglobin

In Vivo Half-Life: Isobutyramide vs. Sodium Butyrate

Isobutyramide exhibits a significantly prolonged in vivo half-life compared to sodium butyrate. In athymic mice, the half-life of isobutyramide was determined to be 4 hours via gas chromatography [1]. In healthy human volunteers, a phase I study reported a half-life of more than 7 hours following oral administration [2]. While sodium butyrate's half-life is not directly reported in these sources, it is generally understood to be very short (minutes) due to rapid metabolism, necessitating continuous infusion for therapeutic effect. This pharmacokinetic advantage is a primary reason for developing isobutyramide as an orally bioavailable alternative [3].

Pharmacokinetics Drug Development In Vivo Studies

LADH2 Inhibition: Isobutyramide vs. Ethanol Metabolism

Isobutyramide acts as an orally active inhibitor of liver alcohol dehydrogenase (LADH2) . In the human prostate cancer cell line LNCaP, isobutyramide treatment significantly reduces the growth rate . Specifically, butyrate (a related compound) induced an 80% decrease in LNCaP cell growth rates at concentrations >1 mM, and isobutyramide's effects are linked to this same pathway of differentiation-related gene expression and cell cycle arrest [1]. While direct IC50 values for LADH2 inhibition are not provided, the compound's activity is well-established.

Alcohol Metabolism Enzyme Inhibition Prostate Cancer

Isobutyramide (CAS 68424-61-3) Optimal Use Cases in Research and Industry Based on Quantified Evidence


In Vivo Studies of Fetal Hemoglobin Induction for Beta-Hemoglobinopathies

Researchers investigating chronic therapies for sickle cell disease and beta-thalassemia should prioritize isobutyramide over sodium butyrate due to its superior pharmacokinetic profile. The compound's >7-hour half-life in humans [1] enables oral dosing and sustained plasma levels above the threshold required for gamma-globin induction (2-5 mmol/L) [2], eliminating the need for continuous infusion. This makes long-term animal studies and potential clinical translation significantly more feasible and cost-effective.

Prostate Cancer Research Focused on Differentiation Therapy and Androgen-Independent Progression

In prostate cancer models, isobutyramide is the preferred tool for investigating differentiation-based interventions. Its ability to inhibit LADH2, induce cell cycle arrest, and reduce LNCaP tumor growth rates [1] provides a specific mechanism of action distinct from other HDAC inhibitors. The in vivo efficacy demonstrated in the LNCaP xenograft model, where it delayed androgen-independent progression [2], validates its use in advanced prostate cancer research.

Epigenetic Studies Requiring Mild Histone Deacetylase (HDAC) Modulation

When experimental designs call for a weaker HDAC inhibitor to avoid the potent effects of butyrate or trichostatin A, isobutyramide is the ideal candidate. Its lower potency relative to butyrate and 4-phenylbutyrate [1] allows for finer control over histone acetylation levels, making it suitable for studies where global HDAC inhibition would confound results. This is particularly relevant in erythroleukemia cell differentiation assays.

Chemical Grafting and Protein Capsule Synthesis

Isobutyramide is a proven reagent for the chemical grafting of human serum albumin during the synthesis of sequentially assembled protein capsules [1]. This application is not easily substituted by other butyrate analogs due to the specific reactivity and steric properties of the branched isobutyramide molecule. Researchers in biomaterials and drug delivery should procure high-purity isobutyramide (99%) to ensure reproducible conjugation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.